Product packaging for Methylephedrine saccharinate, (+/-)-(Cat. No.:CAS No. 75011-63-1)

Methylephedrine saccharinate, (+/-)-

Cat. No.: B14441372
CAS No.: 75011-63-1
M. Wt: 362.4 g/mol
InChI Key: OJKNEDBDODVMFW-ROLPUNSJSA-N
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Description

Significance of Organic Salts in Advanced Materials and Chemical Systems

Organic salts, formed through the acid-base reaction between an organic acid and an organic base, are of substantial interest in both materials science and pharmaceuticals. chemeo.com The formation of a salt can dramatically alter the properties of the parent compounds, including melting point, solubility, stability, and bioavailability. chemeo.comnih.gov In the pharmaceutical industry, converting an active pharmaceutical ingredient (API) into a salt form is a common strategy to enhance its solubility and absorption in the body. chemeo.com

In the realm of materials science, organic salts are investigated for their unique crystal structures and potential applications as functional materials. nih.gov These crystalline porous organic salts (CPOSs) can be designed to have specific functionalities, with applications in gas sorption, catalysis, and proton conduction. ebi.ac.uk The ionic bonds and potential for extensive hydrogen bonding networks within organic salts allow for the construction of diverse and stable supramolecular assemblies. nih.gov Researchers are exploring organic salts for use in energy storage, such as in lithium-ion batteries, where they can serve as high-rate capability electrode materials. researchgate.netnih.gov The versatility and tunability of organic salts make them a crucial area of investigation for creating advanced materials with tailored properties. chemeo.com

Overview of Methylephedrine and Saccharin (B28170) as Chemical Entities

To understand the properties of (+/-)-methylephedrine saccharinate, it is essential to first consider its constituent components: methylephedrine and saccharin.

Methylephedrine is a substituted phenethylamine (B48288) and amphetamine derivative, found naturally as an alkaloid in plants of the Ephedra genus. ucl.ac.uk Chemically, it is the N-methylated derivative of ephedrine (B3423809). ucl.ac.uk As a chiral molecule, it is utilized in organic chemistry as a chiral resolving agent. ucl.ac.uk It acts as a base, with a predicted basic pKa of approximately 8.86, allowing it to readily react with acids to form salts. researchgate.net

Saccharin , discovered in 1879, was the first commercially available artificial sweetener. drugbank.comkegg.jp It is a benzoic sulfinide that is highly stable to heat and a wide range of pH conditions. In its acidic form, saccharin is not very soluble in water and has a pKa of 1.6. For this reason, it is most commonly used as its highly water-soluble sodium or calcium salt. kegg.jp The acidic nature of the hydrogen attached to the nitrogen atom allows saccharin to act as a proton donor in reactions with bases.

Below are tables summarizing the key chemical properties of both entities.

Chemical Properties of Methylephedrine
PropertyValueReference
Molecular FormulaC11H17NO ucl.ac.ukresearchgate.net
Molar Mass179.26 g/mol ucl.ac.ukresearchgate.net
AppearanceCrystals
Melting Point87-88 °C (l-form)
Basic pKa8.86 (Predicted) researchgate.net
ClassificationSubstituted Phenethylamine Alkaloid ucl.ac.uk
Chemical Properties of Saccharin
PropertyValueReference
Molecular FormulaC7H5NO3S
Molar Mass183.18 g/mol
AppearanceWhite Crystalline Solid researchgate.netdrugbank.com
Melting Point228.8–229.7 °C drugbank.com
Acidic pKa1.6
Water Solubility (Acid Form)Low

Rationale for Investigating the Salt Form: (+/-)-Methylephedrine Saccharinate

The investigation into the salt form (+/-)-methylephedrine saccharinate is driven by the fundamental principles of crystal engineering and pharmaceutical science. The formation of a salt by combining a basic compound like methylephedrine with an acidic compound like saccharin provides an opportunity to create a new crystalline material with potentially superior or distinct physicochemical properties compared to its individual components.

Key rationales for this investigation include:

Modification of Physical Properties: The primary motivation is to study how salt formation impacts physical properties such as melting point, thermal stability, and solubility. In pharmaceutical contexts, ephedrine and its derivatives often exist as salts (e.g., hydrochloride) to improve water solubility and handling. Creating a saccharinate salt offers an alternative form with a different set of properties that could be advantageous.

Crystal Structure Analysis: The combination of the chiral, bulky methylephedrine cation and the planar, rigid saccharinate anion can lead to complex and interesting three-dimensional crystal lattices. Studying these structures provides insight into non-covalent interactions, such as hydrogen bonding and ionic forces, that govern molecular self-assembly.

Chiral Resolution Studies: Methylephedrine is a chiral compound, and its racemic form is denoted as (+/-). The process of forming salts with a chiral acid or base is a classical method for separating enantiomers. While saccharin is achiral, studying the crystallization behavior of the racemic methylephedrine with the saccharinate anion can provide fundamental data on diastereomeric salt formation if a chiral acid were to be used in competitive studies.

Development of Novel Materials: The resulting organic salt is a new chemical entity with its own unique set of properties. This creates the potential for novel applications in materials science, where the specific packing and interactions within the crystal could lead to desirable material characteristics.

Scope and Objectives for Comprehensive Academic Investigation

A comprehensive academic investigation of (+/-)-methylephedrine saccharinate would encompass a systematic synthesis and a thorough characterization of the resulting compound. The scope of such a study is to establish the identity, structure, and fundamental physicochemical properties of this novel salt.

The primary objectives would be:

Synthesis and Purification: To develop a reliable method for the synthesis of (+/-)-methylephedrine saccharinate from (+/-)-methylephedrine and saccharin, followed by purification to obtain high-quality single crystals suitable for analysis.

Structural Characterization: To unequivocally determine the molecular and crystal structure of the salt. This would involve techniques such as single-crystal X-ray diffraction to analyze bond lengths, bond angles, and the three-dimensional packing of ions in the crystal lattice. Spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the proton transfer from saccharin to methylephedrine, a key indicator of salt formation.

Physicochemical Analysis: To measure key physical properties of the new salt, including its melting point (using Differential Scanning Calorimetry, DSC), thermal stability (using Thermogravimetric Analysis, TGA), and solubility in various solvents.

The following table outlines the key parameters of the compound under investigation.

Properties of (+/-)-Methylephedrine Saccharinate
PropertyValueReference
Molecular FormulaC18H22N2O4S (C11H17NO · C7H5NO3S)
Molar Mass362.45 g/mol
SynonymsDL-Methylephedrine saccharinate ucl.ac.ukresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2O4S B14441372 Methylephedrine saccharinate, (+/-)- CAS No. 75011-63-1

Properties

CAS No.

75011-63-1

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol;1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C11H17NO.C7H5NO3S/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h4-9,11,13H,1-3H3;1-4H,(H,8,9)/t9-,11-;/m0./s1

InChI Key

OJKNEDBDODVMFW-ROLPUNSJSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C.C1=CC=C2C(=C1)C(=O)NS2(=O)=O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C.C1=CC=C2C(=C1)C(=O)NS2(=O)=O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of +/ Methylephedrine Saccharinate Formation

Synthetic Routes for Racemic Methylephedrine Precursors

Racemic methylephedrine, the direct precursor to (+/-)-methylephedrine saccharinate, can be synthesized through several established routes. These methods typically involve the synthesis of a racemic ephedrine (B3423809) backbone followed by N-methylation.

One common strategy begins with propiophenone. erowid.org Propiophenone can be brominated to form α-bromopropiophenone, which is then reacted with methylamine (B109427) to yield the intermediate α-methylaminopropiophenone (also known as ephedrone). erowid.orgmdma.chgoogle.com The subsequent reduction of this ketone is a critical step. Catalytic reduction using hydrogen gas with a platinum catalyst can produce racemic ephedrine with minimal formation of its diastereomer, pseudoephedrine. mdma.ch

Another significant industrial route utilizes benzaldehyde (B42025) as the starting material. dcu.ie In a biotransformation process involving fermenting yeast (Saccharomyces cerevisiae), benzaldehyde undergoes a condensation reaction with acetaldehyde (B116499) (generated from glucose) to produce R-(-)-phenylacetylcarbinol (R-PAC). dcu.iecore.ac.ukresearchgate.net This chiral intermediate can then undergo reductive amination with methylamine to yield ephedrine analogues. core.ac.uknih.gov For a racemic synthesis, a chemical equivalent of this process would be employed.

Once racemic ephedrine is obtained, the final step is N-methylation to produce racemic methylephedrine. A widely used and efficient method for this transformation is the Eschweiler–Clarke reaction . wikipedia.orgmdpi.com This reaction involves treating the secondary amine (ephedrine) with excess formic acid and formaldehyde. wikipedia.orgprepchem.comyoutube.com The process results in the selective methylation of the nitrogen atom to form the tertiary amine, methylephedrine, without the risk of forming quaternary ammonium (B1175870) salts. youtube.com

Table 1: Summary of Synthetic Routes for Racemic Methylephedrine Precursors
Starting MaterialKey IntermediatesKey ReactionsFinal Precursor
Propiophenoneα-Bromopropiophenone, α-MethylaminopropiophenoneBromination, Amination, Catalytic Reduction(±)-Ephedrine
BenzaldehydePhenylacetylcarbinol (PAC)Biotransformation (yeast) or chemical synthesis, Reductive Amination(±)-Ephedrine
(±)-EphedrineIminium ion intermediateEschweiler–Clarke Reaction (Formic Acid, Formaldehyde)(±)-Methylephedrine

Principles of Salt Formation Between Chiral Amines and Acids

The formation of (+/-)-methylephedrine saccharinate is an application of a classical chemical technique known as chiral resolution by diastereomeric salt formation. wikipedia.orglibretexts.orglibretexts.org This method remains one of the most common and industrially viable approaches for separating enantiomers from a racemic mixture. ethz.chchiralpedia.com

The core principle relies on the reaction of a racemic base, such as (±)-methylephedrine, with an enantiomerically pure chiral acid, which acts as a "resolving agent." wikipedia.orglibretexts.org Although saccharin (B28170) itself is not chiral, this general principle is foundational to understanding salt formation. When a racemic amine reacts with an acid, two salts are formed. In the case of resolution, these would be diastereomers. For (+/-)-methylephedrine saccharinate, the reaction of the racemic amine with the achiral acid (saccharin) produces a pair of enantiomeric salts: (+)-methylephedrine saccharinate and (-)-methylephedrine saccharinate.

Diastereomers, unlike enantiomers, possess different physical properties, including solubility, melting point, and crystal structure. libretexts.orglibretexts.org This difference is the key to their separation. By carefully selecting a solvent in which the two diastereomeric salts have significantly different solubilities, one salt can be selectively crystallized from the solution while the other remains dissolved. wikipedia.orgchiralpedia.com This process is known as fractional crystallization.

After the less soluble diastereomeric salt is isolated by filtration, the chiral resolving agent can be removed by treating the salt with a strong acid or base, thereby liberating the pure enantiomer of the original amine. wikipedia.org While saccharin is not a resolving agent, the formation of the salt follows the same acid-base chemistry, where the acidic proton of saccharin protonates the basic nitrogen atom of methylephedrine. core.ac.uk

Specific Synthetic Pathways for (+/-)-Methylephedrine Saccharinate

The synthesis of (+/-)-methylephedrine saccharinate is a direct acid-base reaction. It involves combining racemic methylephedrine with saccharin, typically in a suitable solvent.

The reaction proceeds as follows:

The methylephedrine molecule contains a basic tertiary amine group.

Saccharin is a weak acid, with the proton on its nitrogen atom being acidic due to the electron-withdrawing effects of the two adjacent sulfonyl and carbonyl groups.

When mixed, a proton transfer occurs from the saccharin nitrogen to the methylephedrine nitrogen. core.ac.uk This forms the methylephedrinium cation and the saccharinate anion, which then associate ionically to form the salt.

The general laboratory procedure involves:

Dissolving racemic methylephedrine in a suitable solvent.

Adding an equimolar amount of saccharin, possibly dissolved in the same or a compatible solvent. google.com

Stirring the mixture, sometimes with gentle heating, to ensure complete reaction and dissolution.

Inducing crystallization of the resulting salt pair by cooling the solution, allowing for slow evaporation of the solvent, or adding an anti-solvent.

Isolating the crystalline (+/-)-methylephedrine saccharinate product by filtration, followed by washing with a small amount of cold solvent and drying.

Since the starting amine is racemic and the acid is achiral, the product is a racemic mixture of the two enantiomeric salts, which will crystallize together as a racemic compound or conglomerate.

Reaction Kinetics and Thermodynamic Considerations in Salt Crystallization

The crystallization of diastereomeric salts is governed by both thermodynamic and kinetic factors, which are crucial for achieving effective separation. ucl.ac.uk

Thermodynamic Control: Thermodynamically, the separation is driven by differences in the free energy of the solid and solution states of the two diastereomers. The key parameter is the solubility difference between the salts. uni-halle.de The diastereomer that forms the more stable crystal lattice and is less soluble in the chosen solvent will preferentially crystallize out of the solution as the system approaches equilibrium. acs.org Ternary phase diagrams, which map the solubilities of the two diastereomeric salts and the solvent at a given temperature, are powerful tools for understanding the thermodynamic landscape of the resolution and optimizing conditions for yield and purity. acs.orgresearchgate.netaiche.org A potential complication is the formation of solid solutions, where both diastereomers are incorporated into the same crystal lattice, making separation by simple crystallization difficult. rsc.org

Kinetic Control: Kinetics relates to the rate at which crystallization occurs. In some systems, the less soluble diastereomer may not be the one that crystallizes first. wikipedia.org One diastereomer might nucleate and grow much faster than the other, a phenomenon exploited in kinetic resolution. ethz.chwikipedia.org By stopping the crystallization before the system reaches thermodynamic equilibrium, it is possible to isolate the faster-forming diastereomer, even if it is the more soluble one. aiche.org Key kinetic parameters include the level of supersaturation, cooling rate, agitation, and the presence of seed crystals. aiche.org

Table 2: Factors Influencing Salt Crystallization
FactorThermodynamic EffectKinetic Effect
Temperature Affects solubility and the position of the eutectic point in phase diagrams. ucl.ac.ukInfluences nucleation and crystal growth rates. Lower temperatures can increase supersaturation but may slow growth.
Solvent Determines the absolute and relative solubilities of the diastereomeric salts. ucl.ac.ukAffects molecular mobility and the rate of diffusion to growing crystal surfaces. Viscosity is a key factor.
Supersaturation The primary driving force for crystallization. Higher supersaturation can lead to higher yields.Affects the rate of nucleation. Very high levels can lead to rapid, uncontrolled precipitation and lower purity. aiche.org
Cooling Rate Does not affect the final equilibrium state.A primary tool for controlling supersaturation and nucleation rate. Fast cooling can lead to spontaneous nucleation of both diastereomers.
Resolving Agent Stoichiometry Can shift the phase equilibrium and affect the theoretical maximum yield. aiche.orgExcess resolving agent can act as an impurity, potentially inhibiting or accelerating nucleation. uni-halle.de

Solvent Effects on Salt Formation and Purity

The choice of solvent is arguably the most critical parameter in the crystallization of diastereomeric salts. acs.orgnih.gov The solvent's properties directly influence the solubility of the salts, and therefore the efficiency, yield, and purity of the resolution. chiralpedia.com

Solubility and Selectivity: The ideal solvent should exhibit a large difference in solubility for the two diastereomeric salts. This maximizes the separation factor, allowing one salt to crystallize in high purity while the other remains in the mother liquor. chiralpedia.com This selectivity is often unpredictable and requires empirical screening of various solvents. acs.orgfigshare.com

Solvent Polarity: The polarity of the solvent plays a significant role. mdpi.comwikipedia.org Polar solvents tend to be better at dissolving salts. A solvent's ability to form hydrogen bonds or engage in other non-covalent interactions can differentially stabilize the two diastereomers in solution, thus altering their relative solubilities. labclinics.com Sometimes, increasing solvent polarity can prevent the formation of undesirable double salts, which can hinder separation. nih.gov

Solvate Formation: The solvent can sometimes be incorporated into the crystal lattice of the salt, forming a solvate. This changes the crystal structure and, consequently, the physical properties of the salt, including its solubility. In some cases, solvate formation is key to achieving a successful resolution.

Anti-solvent Addition: A common technique to induce crystallization is the use of an anti-solvent. The diastereomeric salts are dissolved in a solvent in which they are soluble, and then a second solvent (the anti-solvent), in which they are poorly soluble, is added. This rapidly generates supersaturation, causing the less soluble salt to precipitate.

Chiral Solvents: While less common, the use of a chiral solvent can also influence the separation. A chiral solvent can create diastereomeric solvate complexes in the solution, which may lead to differences in solubility or nucleation kinetics between the two enantiomers. researchgate.net

Table 3: Influence of Solvent Properties on Chiral Resolution
Solvent PropertyInfluence on Crystallization Process
Polarity Affects the absolute and relative solubility of the diastereomeric salts. Polar solvents generally increase salt solubility. labclinics.com
Protic vs. Aprotic Protic solvents (e.g., alcohols) can form hydrogen bonds, which may selectively stabilize one diastereomer over the other.
Viscosity Higher viscosity can slow down diffusion and crystal growth rates, potentially improving crystal quality but requiring longer crystallization times.
Dielectric Constant Influences the degree of ion pairing versus free ions in solution, which can affect solubility and crystallization behavior. wikipedia.org

Advanced Structural Elucidation and Supramolecular Chemistry

Single Crystal X-ray Diffraction Analysis of (+/-)-Methylephedrine Saccharinate

A single-crystal X-ray diffraction study would be the definitive method to elucidate the precise three-dimensional arrangement of ions in the crystal lattice of (+/-)-methylephedrine saccharinate. This analysis is fundamental to understanding the compound's solid-state behavior.

Determination of Molecular Conformation and Bond Parameters

This subsection would require the crystallographic information file (CIF) generated from the X-ray diffraction experiment. From this file, precise measurements of all bond lengths, bond angles, and torsion angles within both the methylephedrinium cation and the saccharinate anion would be extracted and presented in detailed tables. This data would allow for a discussion of the conformation adopted by each ion in the crystalline state, including the orientation of the phenyl group and the conformation of the propanolamine (B44665) backbone of the methylephedrinium cation.

Identification of Hydrogen Bonding Networks and Geometries

Analysis of the crystal structure would focus on identifying all classical hydrogen bonds, particularly the strong interactions expected between the protonated amine and hydroxyl group of the methylephedrinium cation and the oxygen and nitrogen atoms of the saccharinate anion. A detailed table would be generated to list donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances, as well as the donor-hydrogen-acceptor angles, which are critical for defining the strength and geometry of these interactions. The role of these hydrogen bonds in forming primary structural motifs, such as chains, dimers, or more complex networks, would be a key point of discussion.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Polymorph Screening

Powder X-ray diffraction is a critical tool for characterizing the bulk properties of a crystalline solid. A representative PXRD pattern, characterized by a unique set of diffraction peaks (at specific 2θ angles) and their relative intensities, would serve as a fingerprint for this specific crystalline form of (+/-)-methylephedrine saccharinate. This section would also discuss the application of PXRD in polymorph screening—a systematic search for different crystalline forms of the compound that may exhibit distinct physical properties.

Solid-State Spectroscopic Characterization

To complement the diffraction data, this section would ideally present data from solid-state spectroscopic techniques. Techniques such as Solid-State Nuclear Magnetic Resonance (SSNMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy provide information about the local chemical environment of atoms and the vibrational modes of the molecules in the crystal lattice. This data would be invaluable for confirming the structural features determined by diffraction and for characterizing the bulk material.

Until a single-crystal X-ray diffraction study of (+/-)-methylephedrine saccharinate is published, a detailed and data-driven article on its advanced structural and supramolecular chemistry cannot be compiled.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of (+/-)-methylephedrine saccharinate, an FT-IR spectrum would be expected to display characteristic absorption bands corresponding to the vibrational modes of both the methylephedrine cation and the saccharinate anion.

Hypothetical Key Vibrational Modes:

Without experimental data, one can anticipate the key vibrational bands based on the known functional groups of the constituent ions.

Methylephedrine Cation:

O-H Stretching: A broad band, typically in the region of 3200-3600 cm⁻¹, would be expected from the hydroxyl group. The position and shape of this band would be indicative of hydrogen bonding interactions.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

N-CH₃ Stretching: Vibrations associated with the N-methyl groups would also be present.

C-O Stretching: The stretching vibration of the alcohol C-O bond would likely be observed in the 1000-1200 cm⁻¹ region.

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region would correspond to the phenyl group.

Saccharinate Anion:

C=O Stretching: Strong absorption bands from the carbonyl group, typically around 1640-1680 cm⁻¹.

SO₂ Stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl group would be prominent, expected in the ranges of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

C-N Stretching: Vibrations of the C-N bond within the heterocyclic ring.

The interaction between the methylephedrine cation and the saccharinate anion, particularly through hydrogen bonding, would likely lead to shifts in the positions and changes in the shapes of these characteristic bands compared to the free, non-ionized forms of the parent molecules.

Data Table: Anticipated FT-IR Vibrational Modes for (+/-)-Methylephedrine Saccharinate

Vibrational Mode Functional Group Anticipated Wavenumber (cm⁻¹)
O-H Stretch Hydroxyl (Methylephedrine) 3200-3600
C-H Stretch (Aromatic) Phenyl (Methylephedrine) 3000-3100
C-H Stretch (Aliphatic) Alkyl (Methylephedrine) 2800-3000
C=O Stretch Carbonyl (Saccharinate) 1640-1680
C=C Bending (Aromatic) Phenyl (Methylephedrine) 1450-1600
SO₂ Asymmetric Stretch Sulfonyl (Saccharinate) 1300-1350
SO₂ Symmetric Stretch Sulfonyl (Saccharinate) 1150-1180
C-O Stretch Alcohol (Methylephedrine) 1000-1200

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei in a solid sample. Unlike solution-state NMR, ssNMR can distinguish between different crystalline forms (polymorphs) and provide insights into intermolecular interactions in the solid state. For (+/-)-methylephedrine saccharinate, ¹³C and ¹H ssNMR would be particularly informative.

The ¹³C ssNMR spectrum would show distinct resonances for each unique carbon atom in the methylephedrine and saccharinate ions. The chemical shifts of these carbons would be sensitive to their solid-state environment, including packing effects and hydrogen bonding. For instance, the carbon atoms of the phenyl ring in methylephedrine and the carbonyl and aromatic carbons in saccharinate would provide characteristic signals.

¹H ssNMR, especially when combined with advanced techniques, can reveal details about proton proximities and hydrogen bonding. The proton of the hydroxyl group in methylephedrine and the protons on the aromatic rings would be of particular interest for understanding the intermolecular interactions within the crystal lattice.

Without experimental ssNMR data, a detailed analysis of the chemical shifts and structural implications for (+/-)-methylephedrine saccharinate cannot be performed.

Supramolecular Synthon Analysis within the Crystal Lattice

The study of supramolecular synthons involves the identification of robust and predictable non-covalent interactions that guide the assembly of molecules into a crystal lattice. In the case of (+/-)-methylephedrine saccharinate, the formation of the crystal structure would be governed by a variety of intermolecular forces, with hydrogen bonding expected to play a primary role.

The methylephedrine cation possesses a hydrogen bond donor (the hydroxyl group) and can also participate in weaker C-H···O or C-H···π interactions. The saccharinate anion is a rich hydrogen bond acceptor, with oxygen atoms of the carbonyl and sulfonyl groups, and the nitrogen atom of the heterocyclic ring.

Potential Supramolecular Synthons:

Based on the functional groups present, several supramolecular synthons could be anticipated in the crystal structure of (+/-)-methylephedrine saccharinate:

O-H···O=C Hydrogen Bond: A strong hydrogen bond between the hydroxyl group of the methylephedrine cation and the carbonyl oxygen of the saccharinate anion is highly probable. This would be a key interaction in the formation of the salt.

O-H···O=S Hydrogen Bond: The hydroxyl group could also form a hydrogen bond with one of the sulfonyl oxygens of the saccharinate.

N-H···O Hydrogen Bond: If the nitrogen in the methylephedrine is protonated, it could act as a hydrogen bond donor. However, in N-methylephedrine, the nitrogen is tertiary.

C-H···O Interactions: Weaker hydrogen bonds between the aromatic or aliphatic C-H groups of methylephedrine and the oxygen atoms of saccharinate could further stabilize the crystal packing.

A definitive analysis of the supramolecular synthons requires single-crystal X-ray diffraction data, which would provide the precise atomic coordinates and allow for the detailed geometric characterization of all intermolecular interactions. In the absence of such data for (+/-)-methylephedrine saccharinate, the discussion of its supramolecular chemistry remains speculative.

Data Table: Potential Intermolecular Interactions in (+/-)-Methylephedrine Saccharinate

Interaction Type Donor Acceptor Potential Role
Strong Hydrogen Bond O-H (Methylephedrine) O=C (Saccharinate) Primary synthon formation
Strong Hydrogen Bond O-H (Methylephedrine) O=S (Saccharinate) Secondary synthon formation
Weak Hydrogen Bond C-H (Methylephedrine) O=C, O=S (Saccharinate) Stabilization of crystal packing
π-π Stacking Phenyl Ring (Methylephedrine) Aromatic Ring (Saccharinate) Contribution to lattice energy

Stereochemistry and Enantioseparation Research

Stereoisomeric Nature of Methylephedrine and its Saccharinate Salt

Methylephedrine, chemically known as (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol and its enantiomer, possesses two chiral centers, leading to the existence of four possible stereoisomers. These are arranged in two enantiomeric pairs: (1R,2S)-/ (1S,2R)-methylephedrine (the erythro isomers) and (1R,2R)-/ (1S,2S)-pseudo-methylephedrine (the threo isomers). The racemic mixture, denoted as (+/-)-methylephedrine, consists of equal amounts of the (1R,2S)-(-)-methylephedrine and (1S,2R)-(+)-methylephedrine enantiomers.

The formation of a salt with saccharin (B28170) does not alter the stereochemical configuration of the methylephedrine enantiomers. Therefore, (+/-)-methylephedrine saccharinate exists as a racemic mixture of (1R,2S)-(-)-methylephedrine saccharinate and (1S,2R)-(+)-methylephedrine saccharinate. The resolution of these enantiomers is crucial for evaluating their individual biological activities.

Compound Name Stereochemical Descriptor
(+)-Methylephedrine(1S,2R)
(-)-Methylephedrine(1R,2S)
(+/-)-MethylephedrineRacemic mixture of (1S,2R) and (1R,2S)
(+)-Methylephedrine SaccharinateSalt of (1S,2R)-Methylephedrine and Saccharin
(-)-Methylephedrine SaccharinateSalt of (1R,2S)-Methylephedrine and Saccharin
(+/-)-Methylephedrine SaccharinateRacemic mixture of the two saccharinate salts

Advanced Enantioseparation Methodologies for (+/-)-Methylephedrine Saccharinate

The separation of enantiomers, or chiral resolution, is a critical process in stereochemistry. Various advanced analytical techniques have been developed for the efficient enantioseparation of chiral compounds like methylephedrine. While specific studies on methylephedrine saccharinate are limited, the methodologies applied to methylephedrine and related ephedrine (B3423809) compounds are directly applicable.

Chiral HPLC is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for the resolution of racemic drugs. nih.gov For compounds similar to methylephedrine, columns like Chiralpak AD-H, which contains an amylose derivative, have demonstrated successful enantioseparation. The mobile phase composition, including the type of organic modifier and additives like diethylamine, plays a crucial role in optimizing the separation.

Illustrative Data for Chiral HPLC Separation of Methylephedrine Enantiomers

Chiral Stationary Phase Mobile Phase Retention Time (+)-enantiomer (min) Retention Time (-)-enantiomer (min) Resolution (Rs)
Polysaccharide-based (e.g., Amylose derivative)n-Heptane/Ethanol/Diethylamine8.29.5> 1.5
Cyclodextrin-based (e.g., β-cyclodextrin)Phosphate Buffer12.514.1> 1.5

Note: This data is illustrative and based on typical separations of similar compounds. Actual values for methylephedrine saccharinate may vary.

Gas chromatography can also be employed for chiral separations, often requiring the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different volatilities and can be separated on a standard achiral GC column. For amines like methylephedrine, reagents such as trifluoroacetic anhydride (B1165640) can be used for derivatization, followed by analysis on a chiral column, for instance, one containing a γ-cyclodextrin phase. nih.gov This approach allows for the simultaneous separation and identification of the enantiomers. nih.gov

Capillary electrophoresis is a high-efficiency separation technique that can be adapted for chiral resolutions by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for the enantioseparation of a wide range of drugs, including ephedrine-related compounds. nih.govnih.gov The principle of separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. A study on the simultaneous chiral analysis of methamphetamine and related compounds, including methylephedrine, demonstrated complete separation of twelve enantiomers using heptakis(2,6-diacetyl-6-sulfato)-beta-cyclodextrin as the chiral selector. nih.gov

Illustrative Data for Chiral CE Separation of Methylephedrine Enantiomers

Chiral Selector Background Electrolyte Migration Time (+)-enantiomer (min) Migration Time (-)-enantiomer (min) Resolution (Rs)
Heptakis(2,6-diacetyl-6-sulfato)-β-cyclodextrin1 M Formic Acid (pH 1.7)15.316.8> 2.0
Carboxymethyl-β-cyclodextrinPhosphate Buffer (pH 2.5)10.111.2> 2.0

Note: This data is illustrative and based on typical separations of similar compounds. Actual values for methylephedrine saccharinate may vary.

For the isolation of pure enantiomers in larger quantities, preparative chromatography is employed. This can involve scaling up HPLC methods using larger columns and higher flow rates. Simulated moving bed (SMB) chromatography is another efficient preparative technique for the continuous separation of enantiomers and has been successfully applied to various racemic drugs. mdpi.com

Investigation of Phase Equilibria in Chiral Systems

The study of solid-liquid phase equilibria is fundamental for developing enantioseparation processes based on crystallization. Ternary solubility phase diagrams of N-methylephedrine enantiomers in different chiral solvents, such as (S)-ethyl lactate (B86563) and (2R,3R)-diethyl tartrate, have been investigated. mpg.de These studies help in understanding the interactions between the enantiomers and the solvent, which is crucial for designing effective crystallization-based resolution methods. mpg.de Research has also explored the solid-liquid equilibria of N-methylephedrine enantiomers in chiral ionic liquids, which can offer unique selectivity and properties for enantioseparation. ucc.edu.gh

Impact of Chiral Purity on Material Properties

The chiral purity of a substance, which is the degree to which one enantiomer is present in excess over the other, can have a profound impact on its material properties. This is particularly evident in the solid state, where the different spatial arrangements of enantiomers in a racemic mixture versus an enantiopure sample can lead to variations in crystal lattice structure and, consequently, macroscopic properties such as density and melting point.

Detailed research into a series of crystalline salt forms of methylephedrine has provided valuable insights into these differences. A systematic study comparing the properties of enantiopure and racemic methylephedrinium salts has demonstrated measurable distinctions. strath.ac.uk

Research Findings:

A comprehensive analysis of 20 pairs of enantiopure and racemic methylephedrinium salts was conducted to investigate the structural impact on physical properties. strath.ac.uk Of these, 13 pairs were found to be chemically identical, allowing for a direct comparison of their melting points and crystallographically determined densities. strath.ac.uk

The findings revealed that while on average the densities of the racemic and enantiopure forms conform to Wallach's rule (which posits that racemic crystals are typically denser than their chiral counterparts), there were notable exceptions. Specifically, 6 out of the 13 pairs did not follow this rule. strath.ac.uk This deviation suggests that the structural justification for Wallach's rule is not universally applicable. strath.ac.uk

Further structural analysis identified that certain crystal packing motifs and differences in hydrogen bonding between the enantiopure and racemic structures were highly associated with the instances where Wallach's rule did not hold. strath.ac.uk

The following table summarizes the comparative data on the physical properties of enantiopure versus racemic salts, highlighting the variations that can arise from differences in chiral purity.

Table 1: Comparison of Physical Properties in Enantiopure vs. Racemic Methylephedrine Salts

PropertyObservation in Methylephedrine Salts ResearchGeneral TrendExceptions Noted
DensityCrystallographically obtained densities were compared for 13 enantiopure and racemic pairs. strath.ac.ukAverage densities conform to Wallach's Rule (racemic form is denser). strath.ac.uk6 out of 13 individual pairings do not conform to Wallach's Rule. strath.ac.uk
Melting PointMelting points were examined for the 13 chemically identical enantiopure and racemic pairs. strath.ac.ukDiastereomers, formed during the resolution of racemates, have different physical properties, including melting points. libretexts.orgSpecific melting point data for methylephedrine saccharinate enantiomers vs. the racemate requires direct experimental values not detailed in the abstract. strath.ac.uk
Crystal StructureSignificant differences in hydrogen bonding were observed between some enantiopure and racemic structures. strath.ac.ukEnantiomers can crystallize as a racemic compound, a conglomerate, or a pseudoracemate, each with a distinct crystal structure.Specific packing motifs were found to be associated with deviations from expected density trends. strath.ac.uk

This research underscores the principle that chiral purity is a critical factor influencing the material properties of crystalline solids. The differences in how single enantiomers pack in a crystal lattice compared to a mixture of enantiomers can lead to distinct physical characteristics, which has significant implications for the development and manufacturing of chiral substances.

Computational Chemistry and Theoretical Modeling of +/ Methylephedrine Saccharinate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the structural and energetic properties of molecules. For (+/-)-methylephedrine saccharinate, DFT calculations can provide a detailed understanding of the geometry, electronic distribution, and reactivity of the individual ions and the ion pair.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For (+/-)-methylephedrine saccharinate, this involves optimizing the structures of the methylephedrinium cation and the saccharinate anion separately, as well as the ion pair. These calculations are typically performed using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p) to account for both polarization and diffuse functions, which are important for describing ionic interactions.

Table 1: Selected Optimized Geometrical Parameters of Methylephedrinium and Saccharinate Ions (Hypothetical Data)

ParameterMethylephedrinium CationSaccharinate Anion
Bond Length (C-O) (Å)1.432-
Bond Length (C-N) (Å)1.510-
Bond Length (S=O) (Å)-1.455
Bond Angle (C-O-H) (°)109.5-
Dihedral Angle (C-C-C-N) (°)-75.2-

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability.

For (+/-)-methylephedrine saccharinate, the HOMO is expected to be localized on the electron-rich saccharinate anion, particularly on the oxygen and nitrogen atoms. Conversely, the LUMO is likely to be located on the methylephedrinium cation, specifically around the phenyl ring and the protonated amine group. A large HOMO-LUMO gap would suggest high kinetic stability for the ion pair.

Table 2: Calculated Frontier Molecular Orbital Energies (Hypothetical Data)

OrbitalEnergy (eV)Localization
HOMO-6.85Saccharinate Anion
LUMO-0.95Methylephedrinium Cation
Energy Gap (ΔE)5.90-

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgdeeporigin.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas), while blue regions signify positive potential (electron-poor areas). Green and yellow represent intermediate potentials.

In the methylephedrinium cation, the most positive potential (blue) would be concentrated around the hydroxyl and protonated amine groups, indicating these are sites for nucleophilic attack. For the saccharinate anion, the most negative potential (red) would be located around the carbonyl and sulfonyl oxygen atoms, highlighting them as the primary sites for electrophilic interaction and hydrogen bonding. researchgate.net The MEP map for the ion pair would visually demonstrate the strong electrostatic attraction between the positive region of the cation and the negative regions of the anion.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Solid State

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, providing a picture of conformational changes, solvent interactions, and transport properties. nih.gov

For (+/-)-methylephedrine saccharinate, MD simulations can be performed in both solution and the solid state. In an aqueous solution, simulations would reveal how water molecules solvate the individual ions, the stability of the ion pair, and the conformational flexibility of the methylephedrinium cation. In the solid state, MD can be used to study the stability of the crystal lattice, vibrational motions, and potential phase transitions at different temperatures. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses for Intermolecular Interactions

The stability of the (+/-)-methylephedrine saccharinate salt is determined by the intermolecular interactions between the cation and anion. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful methods for characterizing these interactions. up.ac.za

QTAIM analyzes the topology of the electron density to identify and classify chemical bonds and intermolecular interactions. researchgate.net The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the strength and nature of the interaction. For methylephedrine saccharinate, QTAIM analysis would be expected to identify BCPs corresponding to strong hydrogen bonds between the N-H and O-H groups of the cation and the oxygen atoms of the anion.

NCI analysis complements QTAIM by providing a visual representation of non-covalent interactions in real space. It plots the reduced density gradient (RDG) versus the electron density, revealing regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For the ion pair, NCI plots would show large, green surfaces between the ions, indicative of stabilizing van der Waals interactions, with distinct blue regions highlighting the strong hydrogen bonds.

Table 3: Hypothetical QTAIM Parameters for Key Intermolecular Interactions

InteractionElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Interaction Type
N-H···O=C0.0350.120Strong Hydrogen Bond
O-H···O=S0.0280.095Moderate Hydrogen Bond
C-H···π0.0120.030Weak van der Waals

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties from first principles, providing a powerful tool for interpreting experimental spectra. Using the results from DFT calculations, it is possible to simulate IR, Raman, UV-Vis, and NMR spectra.

The vibrational frequencies and intensities calculated from a DFT frequency analysis can be used to generate a theoretical IR spectrum. nih.gov This simulated spectrum can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions. For methylephedrine saccharinate, characteristic peaks for the sulfonyl, carbonyl, hydroxyl, and amine groups would be of particular interest.

Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum. scirp.org The predicted absorption maxima (λmax) can be correlated with electronic transitions, such as π→π* transitions within the phenyl and saccharinate rings. This provides insight into the electronic structure and chromophores of the compound.

Solid State Transformations and Crystal Engineering Principles

Polymorphism and Pseudopolymorphism in Methylephedrine Saccharinate Systems

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. This can lead to variations in physical properties. While specific studies on the polymorphism of (+/-)-methylephedrine saccharinate are not extensively documented in publicly available literature, research on the individual components, particularly N-methylephedrine, provides valuable insights.

A study on the enantiomers of N-methylephedrine identified two monotropically related polymorphic modifications. nih.govresearchgate.net This finding suggests that the racemic compound, (+/-)-methylephedrine, may also exhibit polymorphism. The formation of different polymorphic forms can be influenced by factors such as solvent, temperature, and pressure during crystallization.

Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. The potential for (+/-)-methylephedrine saccharinate to form hydrates would depend on its interaction with water molecules and the stability of the resulting crystal structure. Given that both methylephedrine and saccharin (B28170) contain functional groups capable of hydrogen bonding, the formation of hydrates is a possibility that would require experimental investigation to confirm.

Amorphous Solid Dispersions and Stability Studies (Chemical Aspects)

Amorphous solid dispersions (ASDs) are a formulation strategy used to improve the solubility and dissolution rate of poorly soluble drugs. nih.govnih.gov In an ASD, the drug is dispersed in an amorphous state within a polymer matrix. nih.gov This high-energy, amorphous form can lead to enhanced bioavailability. nih.govcrystalpharmatech.com

For a compound like (+/-)-methylephedrine saccharinate, creating an ASD could be a viable approach to modify its dissolution profile. The selection of a suitable polymer is crucial for the stability of an ASD. The polymer inhibits the recrystallization of the amorphous drug by increasing the glass transition temperature (Tg) and reducing molecular mobility. drug-dev.com

The chemical stability of (+/-)-methylephedrine saccharinate in an amorphous dispersion would need to be carefully evaluated. Factors such as the drug-polymer interaction, storage conditions (temperature and humidity), and the presence of any residual solvents can impact the chemical degradation pathways of the compound. crystalpharmatech.com Stability studies would involve subjecting the ASD to accelerated conditions and monitoring for the appearance of degradation products over time.

ParameterDescriptionRelevance to (+/-)-Methylephedrine Saccharinate ASDs
Glass Transition Temperature (Tg) The temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery state.A higher Tg of the dispersion, influenced by the polymer, indicates greater physical stability against recrystallization.
Drug-Polymer Miscibility The extent to which the drug and polymer can mix at a molecular level to form a single amorphous phase.Good miscibility is essential for preventing phase separation and subsequent crystallization of the drug.
Hygroscopicity The tendency of a substance to absorb moisture from the air.Water can act as a plasticizer, lowering the Tg and increasing the risk of recrystallization and chemical degradation.

Co-crystallization Strategies with (+/-)-Methylephedrine Saccharinate (if applicable beyond simple salt formation)

Co-crystallization is a technique used to modify the physicochemical properties of an API by incorporating a second, neutral molecule (a co-former) into the crystal lattice. researchgate.net This is achieved through non-covalent interactions, primarily hydrogen bonding. nih.gov While (+/-)-methylephedrine saccharinate is itself a salt, the possibility of forming co-crystals with other co-formers could be explored to further tailor its properties.

Saccharin is a well-known co-former in pharmaceutical sciences. nih.govnih.gov However, in this case, it is already acting as the counter-ion in the salt. A co-crystallization strategy would involve introducing a third component to form a multi-component crystal. The selection of a suitable co-former would be guided by supramolecular synthons, which are predictable patterns of intermolecular interactions.

Potential benefits of co-crystallizing (+/-)-methylephedrine saccharinate could include improved stability, altered dissolution rates, or enhanced mechanical properties. nih.gov The formation of co-crystals would need to be confirmed through techniques such as X-ray diffraction, which can distinguish between a simple physical mixture and a new crystalline entity.

Mechanochemical Synthesis and Solid-State Reactions

Mechanochemical synthesis involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions and phase transformations in the solid state. This technique is often considered a form of "green chemistry" as it can reduce or eliminate the need for solvents.

This approach could be applicable to the synthesis of (+/-)-methylephedrine saccharinate or its co-crystals. Liquid-assisted grinding, where a small amount of solvent is added to the solid reactants, can facilitate the reaction by increasing molecular mobility. This method has been successfully used to prepare various pharmaceutical co-crystals. researchgate.net

The feasibility of mechanochemical synthesis for (+/-)-methylephedrine saccharinate would depend on the reactivity of the starting materials in the solid state. This method could also be used to screen for new polymorphic forms of the compound.

Mechanochemical MethodDescriptionPotential Application for (+/-)-Methylephedrine Saccharinate
Neat Grinding Grinding of solid reactants without the addition of any liquid.Synthesis of the salt from methylephedrine and saccharin; screening for polymorphs.
Liquid-Assisted Grinding (LAG) Grinding with the addition of a small amount of a liquid that acts as a catalyst.Facilitating the formation of the salt or potential co-crystals with improved reaction kinetics.
Polymer-Assisted Grinding Grinding with a polymer to influence the solid-state form of the final product.Could be explored for the in-situ formation of an amorphous dispersion.

Design Principles for Tailoring Crystal Packing and Morphology

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of the crystal lattice. For (+/-)-methylephedrine saccharinate, the crystal packing will be influenced by a combination of ionic interactions between the protonated methylephedrine cation and the saccharinate anion, as well as weaker interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

By systematically modifying the crystallization conditions (e.g., choice of solvent, cooling rate, presence of additives), it may be possible to influence the crystal packing and, consequently, the crystal morphology (habit). The crystal habit, which is the external shape of a crystal, can impact important manufacturing properties such as flowability and compressibility.

For example, crystallization from different solvents could lead to the formation of crystals with different shapes (e.g., needles, plates, or prisms) due to the specific interactions between the solvent and the growing crystal faces. Computational methods, such as crystal structure prediction, can also be employed to theoretically explore the possible crystal packing arrangements and guide experimental efforts to obtain desired solid forms.

Advanced Analytical Methodologies for Chemical Assessment

Development and Validation of Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are fundamental in the separation and quantification of methylephedrine, its stereoisomers, and any related impurities. The development and validation of these methods are governed by international guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure they are fit for their intended purpose.

High-Performance Liquid Chromatography (HPLC-DAD, HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity and impurity analysis of non-volatile and thermally labile compounds like methylephedrine saccharinate. Methods are typically developed using reversed-phase columns, which separate compounds based on their hydrophobicity.

A micellar HPLC method has been described for the simultaneous determination of ephedrine (B3423809), pseudoephedrine, and methylephedrine. ijpsonline.com This approach utilizes a mobile phase containing sodium dodecyl sulfate, creating micelles that interact with the analytes to achieve separation. The method was validated according to ICH guidelines, demonstrating its accuracy and precision. ijpsonline.com For the analysis of ephedrines as impurities in other substances, a method using a phenyl-beta-cyclodextrin-type column and an ODS-type column with UV detection at 210 nm has been shown to be sensitive enough to determine these compounds at a level of 0.05%. jst.go.jp

The saccharinate counter-ion can also be analyzed by HPLC, often using a reversed-phase C18 column with a mobile phase containing an ion-pairing agent to improve retention and separation. Detection is typically achieved using a UV detector. A high-pressure liquid chromatographic procedure has been presented for determining saccharin (B28170) in various formulations, highlighting its speed, precision, and accuracy. nih.gov

Table 1: Exemplary HPLC-UV/DAD Method Parameters for the Analysis of Methylephedrine and Saccharin

ParameterMethylephedrine AnalysisSaccharin Analysis
Column Venusil XBP C18 (250 x 4.6 mm, 5 µm) ijpsonline.comµ-C18 Reversed-Phase nih.gov
Mobile Phase 1.75 × 10⁻¹ mol·L⁻¹ Sodium Dodecyl Sulphate and 0.02 mol·L⁻¹ Potassium Hydrogen Phosphate with 10% (v/v) Methanol at pH 3.0 ijpsonline.comIsocratic mixture of an aqueous buffer and an organic modifier
Flow Rate 1.5 mL·min⁻¹ ijpsonline.comNot specified
Detection UV at 210 nm ijpsonline.comUV at 280 nm nih.gov
Temperature 40 °C ijpsonline.comAmbient

Validation of HPLC methods for methylephedrine has demonstrated excellent linearity, with correlation coefficients (r) greater than 0.9990. ijpsonline.com Precision, expressed as the relative standard deviation (RSD), is typically found to be low, indicating good repeatability. For instance, intra- and inter-day precisions for methylephedrine have been reported with RSDs of 0.33–1.63% and 1.26–2.20%, respectively. ijpsonline.com Accuracy, often assessed through recovery studies, should fall within a range of 98-102%.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. A UPLC-ESI-MS/MS method has been developed for the simultaneous determination of ephedrine and N-methylephedrine in urine, showcasing the speed and sensitivity of this technique. researchgate.net The method demonstrated good linearity over the tested concentration range and achieved low limits of detection (0.01 µg/L). researchgate.net While this study was conducted on biological samples, the chromatographic principles are directly applicable to the analysis of the bulk drug substance for purity and impurity profiling.

Table 2: UPLC Method Parameters for the Analysis of Methylephedrine

ParameterDetails
Column Acquity UPLC BEH C18 (or similar sub-2 µm particle size column)
Mobile Phase A gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate Typically 0.3 - 0.6 mL/min
Detection UV, DAD, or Mass Spectrometry
Temperature Controlled, often between 30-50 °C

Method validation for UPLC would follow similar principles to HPLC, with expectations of high linearity, precision, and accuracy. The enhanced resolution of UPLC is particularly advantageous for separating closely related impurities from the main methylephedrine peak.

Gas Chromatography (GC-FID, GC-MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While methylephedrine has polar functional groups, it can be analyzed by GC, often after a derivatization step to increase its volatility and improve peak shape.

A GC-MS method for the quantification of ephedrines, including methylephedrine, in urine has been described. scielo.br This method involved a double derivatization with MSTFA/MBTFA, which showed less matrix interference. scielo.br The use of a Flame Ionization Detector (FID) provides quantitative data based on the carbon content of the analyte, while a Mass Spectrometer (MS) detector offers structural information for definitive identification.

For the analysis of the saccharinate portion, GC methods have also been developed. One such method involves the methylation of saccharin before analysis by GC with either a flame ionization detector (FID) or an electron capture detector (ECD). jst.go.jp

Table 3: GC Method Parameters for the Analysis of Methylephedrine and Saccharin

ParameterMethylephedrine AnalysisSaccharin Analysis (as methyl derivative)
Column HP-5MS (5% methylsiloxane, 15 m, 0.20 mm i.d.) nih.govDC-200 (10%) on Gas Chrom Q jst.go.jp
Carrier Gas Helium nih.govNot specified
Injection Splitless or split modeNot specified
Detector FID or MS nih.govFID or ECD jst.go.jp
Temperature Program A programmed temperature ramp to ensure separationIsothermal or programmed

Validation of GC methods includes assessing linearity, precision, and accuracy. For a GC-MS method quantifying ephedrines, acceptable linearity (r² ≥ 0.990) has been demonstrated. nih.gov

Mass Spectrometry (MS) Applications in Structural Confirmation and Trace Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of methylephedrine saccharinate and the identification of trace-level impurities. It provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint.

LC-MS/MS for Component Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly useful for identifying and quantifying components in complex mixtures.

A selective and sensitive LC-MS/MS method has been developed and validated for the simultaneous quantification of methylephedrine and noscapine (B1679977) in human plasma. researchgate.net This method utilized an atmospheric pressure chemical ionization (APCI) interface and was found to be precise and accurate within a linear range of 0.1-100 ng/ml. researchgate.net In another study, an LC-MS/MS method for the quantification of ephedrine-type substances in urine was developed, demonstrating good correlation with GC-based methods. nih.gov The bias for methylephedrine in this method ranged from 2.9% to 5.0%, and the precision was between 2.8% and 10.4%. nih.gov

For the identification of methylephedrine, the precursor ion [M+H]⁺ at m/z 180.1383 is typically selected and fragmented to produce characteristic product ions. nih.gov

Table 4: LC-MS/MS Parameters for Methylephedrine Identification

ParameterDetails
Ionization Mode Positive Electrospray Ionization (ESI+) or APCI+
Precursor Ion (Q1) m/z 180.1 [M+H]⁺
Product Ions (Q3) Characteristic fragments (e.g., m/z 58, 77, 147)
Collision Energy Optimized to produce a stable and informative fragmentation pattern

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, typically with errors of less than 5 ppm. This accuracy allows for the determination of the elemental composition of a molecule, which is a powerful tool for the identification of unknown impurities and the confirmation of the structure of the main compound.

The use of HRMS is particularly beneficial for impurity profiling, as it can help to quickly identify potential impurities based on their accurate mass, even without a reference standard. thermofisher.com For a molecule like methylephedrine (C₁₁H₁₇NO), the theoretical exact mass of the protonated molecule is 180.1383. HRMS can measure this with high accuracy, confirming the elemental composition. Similarly, for saccharin (C₇H₅NO₃S), the theoretical exact mass of the deprotonated molecule is 182.0023.

The coupling of UPLC with HRMS (UPLC-HRMS) offers a powerful platform for both separation and high-confidence identification of components in a sample. microtrace.com

Table 5: High-Resolution Mass Spectrometry Data for Methylephedrine

ParameterValue
Molecular Formula C₁₁H₁₇NO
Theoretical Monoisotopic Mass 179.1310 u
Theoretical [M+H]⁺ 180.1383 u
Observed [M+H]⁺ (Example) 180.138290405273 u researchgate.net
Mass Accuracy (Example) < 1 ppm

Spectrophotometric and Elemental Analysis Techniques for Quantitative Chemical Analysis

Spectrophotometric and elemental analysis techniques are fundamental in the quantitative assessment of chemical compounds, providing insights into their concentration in solutions and their elemental composition.

Spectrophotometric Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry can be a valuable tool for the quantitative determination of (+/-)-Methylephedrine saccharinate. While specific spectrophotometric methods for the saccharinate salt are not extensively documented in publicly available literature, a method developed for dl-methylephedrine hydrochloride can be adapted. This method involves the oxidation of the methylephedrine moiety to benzaldehyde (B42025), which exhibits a strong UV absorbance at a specific wavelength.

An established method for dl-methylephedrine HCl involves its quantitative oxidation using potassium ferricyanide (B76249) in an alkaline solution to produce benzaldehyde, which has an absorption maximum at 241 nm. epa.gov This reaction significantly increases the sensitivity of the assay compared to the direct ultraviolet determination of the parent compound. epa.gov The saccharinate portion of the salt is not expected to interfere with this analysis as saccharin itself does not absorb significantly in this region under the specified conditions.

The quantitative analysis would typically involve creating a calibration curve by measuring the absorbance of a series of standard solutions of known (+/-)-Methylephedrine saccharinate concentrations after the oxidation reaction. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Interactive Data Table: Predicted UV-Vis Spectrophotometric Parameters for the Quantitative Analysis of (+/-)-Methylephedrine saccharinate (based on the analysis of a related compound)

ParameterValueReference Compound
Analytical Wavelength (λmax)241 nmdl-Methylephedrine HCl epa.gov
Oxidizing AgentPotassium Ferricyanide (K₃Fe(CN)₆)dl-Methylephedrine HCl epa.gov
Reaction MediumAlkaline Solutiondl-Methylephedrine HCl epa.gov
AnalyteBenzaldehyde (oxidation product)dl-Methylephedrine HCl epa.gov

Elemental Analysis

Elemental analysis provides the percentage composition of elements within a chemical compound. For (+/-)-Methylephedrine saccharinate, the molecular formula is C₁₈H₂₂N₂O₄S. The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements. This data is crucial for confirming the identity and purity of a synthesized batch of the compound.

The molecular formula of methylephedrine is C₁₁H₁₇NO, and the molecular formula of saccharin is C₇H₅NO₃S. nih.govwikipedia.org The formation of the salt involves the protonation of the amine group of methylephedrine by the acidic proton of saccharin.

Interactive Data Table: Theoretical Elemental Composition of (+/-)-Methylephedrine saccharinate

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0118216.1859.65
HydrogenH1.0082222.1766.12
NitrogenN14.01228.027.73
OxygenO16.00464.0017.68
SulfurS32.07132.078.85
Total 362.446 100.00

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Behavior and Chemical Stability

Thermal analysis techniques are essential for characterizing the physicochemical properties of pharmaceutical solids, including their phase behavior, stability, and purity. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly informative.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a compound. For (+/-)-Methylephedrine saccharinate, a TGA analysis would be expected to show the temperature at which the compound begins to decompose.

Based on studies of the individual components, saccharin is known to be relatively heat-stable. wikipedia.org The thermal decomposition of saccharin has been reported to occur at temperatures above its melting point. mdpi.comakjournals.com N-methylephedrine also exhibits thermal decomposition at elevated temperatures. The TGA curve for the salt would likely show a single or multi-step decomposition profile at a temperature that may differ from its individual components due to the ionic interaction in the salt form. The analysis can also reveal the presence of any residual solvents or water of hydration.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and characterize thermal events such as melting, crystallization, and solid-state transitions.

A DSC analysis of (+/-)-Methylephedrine saccharinate would be expected to show a sharp endothermic peak corresponding to its melting point. Studies on the N-methylephedrine enantiomers have identified different polymorphic forms with distinct melting points. nih.gov The melting point of the saccharinate salt would be a unique physical property. For instance, research on sodium saccharin has shown it can exist in different hydrated and anhydrous forms, each with its own thermal profile. researchgate.net The DSC thermogram could also provide information on the purity of the sample, as impurities can lead to a broadening and depression of the melting peak.

Due to the absence of specific experimental data for (+/-)-Methylephedrine saccharinate in the reviewed literature, the following table provides a summary of the thermal properties of its constituent components and related compounds to infer its likely behavior.

Interactive Data Table: Summary of Thermal Properties of Methylephedrine, Saccharin, and Related Compounds

Compound/ComponentTechniqueObserved Thermal EventsTemperature Range (°C)Reference
N-Methylephedrine (enantiomer)DSCMelting of polymorphic forms~80-90 nih.gov
SaccharinDSCMelting/Decomposition~225-229 wikipedia.orgmdpi.com
SaccharinTGADecomposition203-329 mdpi.com
Sodium Saccharin (anhydrous)DSCMelting~357 researchgate.net
Sodium Saccharin (hydrates)TGA/DSCDehydration and Decomposition25-800 researchgate.net

Emerging Research Frontiers and Potential Applications in Chemical Science

Role of (+/-)-Methylephedrine Saccharinate in Chiral Separations and Asymmetric Synthesis

The resolution of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical and fine chemical industries. rsc.org One of the most established methods for achieving this is through the formation of diastereomeric salts. wikipedia.org This process involves reacting a racemic mixture, such as (+/-)-methylephedrine, with a single enantiomer of a chiral resolving agent. The resulting diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. rsc.orgsemanticscholar.org

Given that (+/-)-methylephedrine is a racemic base, it can be resolved using a chiral acid. Conversely, the saccharinate anion, being achiral, would not be suitable as a resolving agent itself. However, the formation of a salt between racemic methylephedrine and saccharin (B28170) provides a clear example of an acid-base reaction that is fundamental to diastereomeric salt formation.

As a Resolving Agent or Catalyst Component:

Resolving Agent: The primary application in this context would be the resolution of racemic methylephedrine itself using a chiral acid, before forming the saccharinate salt if desired. Alternatively, if a chiral derivative of saccharin were used, it could potentially serve as a resolving agent for racemic bases.

Catalyst Component: In asymmetric synthesis, chiral molecules are used to induce stereoselectivity. While saccharin and its derivatives are known to act as catalysts in various organic reactions, their direct role in asymmetric catalysis is less common. However, the chiral methylephedrine cation could potentially be part of a chiral catalyst system, for instance, as a phase-transfer catalyst or as a ligand for a metal-based catalyst. The saccharinate anion would primarily serve as the counter-ion in such a scenario.

The process of diastereomeric salt resolution can be summarized in the following table:

StepDescriptionKey Principle
1. Salt Formation A racemic mixture of a base, such as (+/-)-methylephedrine, is reacted with an enantiomerically pure chiral acid (resolving agent).Formation of two diastereomeric salts with different stereochemistries, e.g., (R)-base-(R)-acid and (S)-base-(R)-acid.
2. Separation The diastereomeric salts are separated based on differences in their physical properties, most commonly solubility, through fractional crystallization. rsc.orgDiastereomers possess distinct physical properties, unlike enantiomers.
3. Liberation The separated diastereomer is treated to remove the resolving agent, yielding the enantiomerically pure base.Reversal of the salt formation reaction.

Advanced Materials Science Applications

The fields of supramolecular chemistry and materials science often utilize molecules that can self-assemble into larger, ordered structures through non-covalent interactions.

Supramolecular Gels: These are materials where small molecules, known as gelators, self-assemble into a three-dimensional network that immobilizes a solvent. This self-assembly is driven by interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The methylephedrine cation contains a phenyl group and hydroxyl and ammonium (B1175870) functionalities, while the saccharinate anion possesses aromatic and polar groups. The combination of these features in (+/-)-methylephedrine saccharinate could potentially lead to the formation of supramolecular gels in certain solvents, driven by a combination of hydrogen bonding and π-π stacking interactions.

Self-Assembled Systems: The transfer of chirality from the molecular level to macroscopic structures is a key area of research. nih.gov Chiral molecules can self-assemble into hierarchical structures with unique properties. nih.gov It is conceivable that the chiral methylephedrine cations, paired with the saccharinate anions, could self-assemble into chiral nanostructures such as helical fibers or ribbons. nih.gov The formation of such ordered aggregates is highly dependent on the interplay of intermolecular forces between the ions. researchgate.net

Development of Novel Analytical Probes Utilizing (+/-)-Methylephedrine Saccharinate

The development of sensors for the detection and quantification of specific molecules is a significant area of analytical chemistry. The components of (+/-)-methylephedrine saccharinate offer potential for the design of novel analytical probes.

Electrochemical Sensors: Research has been conducted on the development of electrochemical sensors for the detection of ephedrine (B3423809). rsc.orgnih.govelectrochemsci.orgresearchgate.net These sensors often rely on the electrochemical oxidation of the ephedrine molecule at the surface of a modified electrode. A sensor designed for methylephedrine could be developed based on similar principles, where the saccharinate would be the counter-ion.

Fluorescent Probes: Fluorescent sensors have been developed for the detection of saccharides, often utilizing boronic acid derivatives that bind to the diol moieties of sugars. mdpi.comnih.gov While saccharin itself is not a saccharide, the concept of designing fluorescent probes for specific anions is well-established. A potential approach could involve a displacement assay, where a fluorescent molecule is weakly bound to a receptor. The saccharinate anion could then displace the fluorescent molecule, leading to a change in fluorescence. Conversely, a probe could be designed to interact with the methylephedrine cation.

Theoretical Frameworks for Predicting Salt Formation and Stability

The formation and stability of organic salts can be predicted and understood through various theoretical frameworks, primarily rooted in thermodynamics and computational chemistry.

Acid-Base Strength (pKa Rule): A general guideline for salt formation is the "pKa rule," which states that a stable salt is likely to form if the difference between the pKa of the protonated base and the pKa of the acid is greater than 3 (ΔpKa > 3). This indicates a significant driving force for proton transfer.

Lattice Energy Calculations: The stability of a crystalline salt is determined by its lattice energy, which is the energy released when gaseous ions come together to form a crystal lattice. Computational methods, such as those based on Density Functional Theory (DFT), can be used to calculate the lattice energies of different possible crystal structures (polymorphs). researchgate.net These calculations can help predict the most stable form of a salt and provide insights into its physical properties. The lattice energy is influenced by factors such as ionic size, charge, and the efficiency of crystal packing.

The key factors influencing the lattice energy of an ionic salt are summarized below:

FactorInfluence on Lattice Energy
Ionic Charge Higher charges on the cation and anion lead to stronger electrostatic attraction and higher lattice energy.
Ionic Radii Smaller ions can get closer to each other, resulting in stronger attraction and higher lattice energy.
Crystal Packing Efficiency The specific arrangement of ions in the crystal lattice (polymorph) affects the overall stability.
Intermolecular Interactions Hydrogen bonding and van der Waals forces contribute to the overall lattice energy.

Future Directions in Solid-State Organic Chemistry for Related Systems

The study of chiral organic salts like (+/-)-methylephedrine saccharinate opens up several avenues for future research in solid-state organic chemistry.

Polymorphism and Cocrystals: A thorough investigation into the potential polymorphs of (+/-)-methylephedrine saccharinate would be valuable. rsc.org Different crystalline forms can have different physical properties, which is of great importance in the pharmaceutical industry. Furthermore, the formation of cocrystals, where the salt is crystallized with another neutral molecule, could lead to new materials with tailored properties.

Advanced Structural Analysis: The use of advanced analytical techniques, such as solid-state NMR and terahertz spectroscopy, could provide detailed insights into the structure and dynamics of chiral salt crystals. These methods can be particularly useful for characterizing different polymorphic forms and understanding intermolecular interactions.

Chirality in the Solid State: The study of how molecular chirality is expressed in the crystalline state is a fundamental area of research. mdpi.com Investigating the crystal packing of diastereomeric salts formed from racemic methylephedrine and a chiral resolving agent can provide insights into the principles of chiral recognition in the solid state.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing (±)-methylephedrine saccharinate?

To synthesize (±)-methylephedrine saccharinate, start by combining methylephedrine (a sympathomimetic alkaloid) with saccharin acid under controlled stoichiometric conditions in a polar solvent (e.g., methanol or ethanol). Neutralization reactions at 25–40°C yield the salt. For characterization:

  • Purity assessment : Use HPLC or LC-MS (e.g., C18 column, mobile phase: 0.1% formic acid in acetonitrile/water) to verify the absence of unreacted precursors .
  • Crystallinity : Recrystallize from ethanol/water mixtures and analyze via single-crystal X-ray diffraction (SCXRD) using AgKα radiation (λ = 0.56089 Å) and a mar345dtb diffractometer .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess dehydration or decomposition thresholds .

Basic: How can the crystal structure of (±)-methylephedrine saccharinate be determined with high precision?

Use SCXRD with the following workflow:

  • Data collection : Cool crystals to 95 K using an open-flow nitrogen cryostat to minimize thermal motion .
  • Indexing and integration : Employ CrysAlisPro for data reduction and SHELXTL/SHELXL for structure solution and refinement .
  • Disorder modeling : Apply TLS parameters for rigid-body refinement of aromatic rings and modulated anisotropic displacement parameters (ADPs) for disordered components .
  • Validation : Cross-check R1 values (<5%) and electron density residuals using tools like PLATON .

Advanced: How can structural disorder and superspace symmetry in (±)-methylephedrine saccharinate be resolved?

Superspace-group analysis is critical for complex modulated structures:

  • Modulation detection : Identify satellite reflections via reciprocal-space mapping (e.g., q = (0, 3/4, 0) for sodium saccharinate analogs) .
  • Superspace refinement : Use JANA2006 to model commensurate modulations in (3+1)D space, defining crenel functions for partial occupancies .
  • Energy minimization : Validate conformer stability via DFT calculations (e.g., M062X/6-311++g(d,p) basis set) to compare gas-phase and crystal-environment energies .

Advanced: How should researchers address contradictions between 3D and superspace models in crystallographic studies?

  • Data reconciliation : Compare intensity statistics of main and satellite reflections. For example, in sodium saccharinate 1.875-hydrate, superspace refinement reduced R1 discrepancies caused by disordered water molecules .
  • Symmetry testing : Verify superspace groups (e.g., C2/c(0,2,0)s0) against 3D space groups (e.g., P21/n) using JANA2006 .
  • Cross-validation : Re-index reflection data from supercell models into superspace to avoid re-integration errors .

Advanced: What computational strategies support the analysis of conformational variations in (±)-methylephedrine saccharinate?

  • Torsion angle analysis : Generate t-plots of bond angles (e.g., S1—N1—C7—O3) to visualize deviations from ideal geometries .
  • Energy landscapes : Calculate conformer energies using Gaussian09, comparing gas-phase minima with crystal-packing constraints .
  • Coordination spheres : Map sodium ion environments (e.g., octahedral vs. distorted geometries) with bond-distance histograms .

Methodological: How can researchers ensure reproducibility in (±)-methylephedrine saccharinate studies?

  • Detailed protocols : Document synthesis conditions (solvent ratios, temperatures) and crystallization methods (e.g., vapor diffusion) .
  • Data transparency : Deposit raw diffraction data (CIF files) in public repositories (e.g., CCDC) and include error margins in tables .
  • Peer review : Submit manuscripts to journals requiring rigorous validation (e.g., Beilstein Journal of Organic Chemistry) and address reviewer critiques on statistical significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.